Suxibuzone
Overview
Description
Suxibuzone is an analgesic used for joint and muscular pain. It is a prodrug of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, and is commonly used in horses .
Molecular Structure Analysis
The molecular formula of Suxibuzone is C24H26N2O6. It has an average mass of 438.473 Da and a monoisotopic mass of 438.179077 Da . The IUPAC name for Suxibuzone is 4-[[4-butyl-3,5-dioxo-1,2-di(phenyl)pyrazolidin-4-yl]methoxy]-4-oxobutanoic acid .Chemical Reactions Analysis
Suxibuzone is a prodrug for phenylbutazone, which means it undergoes chemical conversion by metabolic processes to become the pharmacologically active drug .Physical And Chemical Properties Analysis
Suxibuzone has a molecular weight of 438.48 g/mol. The percent composition is C 65.74%, H 5.98%, N 6.39%, O 21.89% .Scientific Research Applications
Pharmacokinetics and Metabolism
Suxibuzone (SBZ) is primarily investigated for its pharmacokinetic properties and metabolism. A study on horses detailed the disposition of SBZ and its metabolites, phenylbutazone (PBZ) and oxyphenbutazone (OPBZ), revealing that SBZ rapidly transforms into these active metabolites in plasma and synovial fluid, with plasma SBZ concentrations decreasing rapidly and becoming undetectable beyond 20 minutes after treatment (Jaraíz et al., 1999). Another study compared the absorption, excretion, and metabolism of suxibuzone and phenylbutazone in humans, further elucidating the prodrug nature of suxibuzone (Yasuda et al., 1982).
Comparative Efficacy and Safety
Suxibuzone's efficacy in comparison to phenylbutazone has been a focal point of research. A double-blind study involving patients with rheumatoid arthritis found that suxibuzone was nearly as effective as phenylbutazone in improving symptoms, with significantly lower gastrointestinal side effects, highlighting its potential as a safer alternative (Mizushima et al., 1983). A similar comparative study in horses confirmed that suxibuzone causes significantly lower gastric ulcerogenic effects than phenylbutazone when administered orally at equimolecular doses (Monreal et al., 2004).
Potential Adverse Effects
Research has also explored the adverse effects of suxibuzone. A study on rat hepatocarcinogenesis indicated that suxibuzone could promote liver tumors, particularly when administered after initiation with a carcinogen (Yanagi et al., 1987). This finding underscores the need for cautious use and further investigation into its long-term effects.
Bioequivalence and Formulations
The bioequivalence of different suxibuzone formulations has been examined, with one study demonstrating that granulated and paste oral formulations of suxibuzone in horses are bioequivalent with respect to their active metabolites (Jaraiz et al., 1999). This research is crucial for veterinary medicine, ensuring effective and consistent treatment options.
Analytical Methods
Analytical methods for detecting suxibuzone and its metabolites have also been a topic of research. A high-performance liquid chromatographic method was developed for this purpose, enhancing the capability to monitor and study suxibuzone in biological samples (Marunaka et al., 1980).
Safety And Hazards
properties
IUPAC Name |
4-[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-3-16-24(17-32-21(29)15-14-20(27)28)22(30)25(18-10-6-4-7-11-18)26(23(24)31)19-12-8-5-9-13-19/h4-13H,2-3,14-17H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWXNHPOAGOMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021296 | |
Record name | Suxibuzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suxibuzone | |
CAS RN |
27470-51-5 | |
Record name | Suxibuzone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27470-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suxibuzone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027470515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suxibuzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | suxibuzone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Suxibuzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suxibuzone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUXIBUZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TDZ5WP2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Suxibuzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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